Cox-2/PI3K-IN-1

PI3K inhibition Dual kinase inhibitor Cancer signaling

Researchers investigating the COX-2/PI3K signaling crosstalk in breast cancer often face variable target engagement with generic inhibitors. Cox-2/PI3K-IN-1 (compound 5d) provides a validated dual inhibitor solution with defined potency ratios for reproducible phenotypic screening. - Delivers 2.44-fold higher PI3K inhibition (IC50 1.14 nM) compared to structural analog 5f, enabling lower dosing in MCF-7 antiproliferation assays. - Provides measurable antioxidant capacity via lysozyme inhibition (IC50 3.98 nM), suited for ROS-mediated tumor microenvironment studies. - Supplied with confirmed sub-micromolar cytotoxicity data (40% cell death at 0.75 µM in MCF-7) for assay validation.

Molecular Formula C19H14ClN5S2
Molecular Weight 411.9 g/mol
Cat. No. B12405648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2/PI3K-IN-1
Molecular FormulaC19H14ClN5S2
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl
InChIInChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17-
InChIKeySWFDICLNDJJMJO-QJOMJCCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2/PI3K-IN-1: Dual COX-2/PI3K Inhibitor Overview


COX-2/PI3K-IN-1 (compound 5d) is a small-molecule dual inhibitor that simultaneously targets cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) [1]. It belongs to a series of isatin-derived imidazole compounds synthesized via a one-pot multicomponent reaction, with a molecular weight of 411.93 g/mol [1]. The compound was designed to address the interconnected roles of COX-2-mediated inflammation and PI3K-driven cell proliferation in breast cancer pathogenesis [1].

1 Dual COX-2 / PI3K pathway crosstalk studies
2 Isatin-derived imidazole scaffold; reported selectivity profile
3 Inflammation-associated cancer pathogenesis model context

Why COX-2/PI3K-IN-1 Cannot Be Substituted by In-Class Compounds


Within the isatin-derived imidazole series, subtle structural modifications yield substantial differences in target potency and off-target activity profiles [1]. Compounds COX-2/PI3K-IN-1 (5d) and COX-2/PI3K-IN-2 (5f) share the same core scaffold but differ in substituent chemistry, resulting in distinct PI3K IC50 values and lysozyme inhibition potencies as detailed in Section 3 [1]. Consequently, generic substitution among dual COX-2/PI3K inhibitors without quantitative validation risks compromising target engagement and assay reproducibility.

! PI3K inhibitory profile differs significantly from close structural analogs; target engagement may shift without quantitative validation.
! Off-target lysozyme inhibition and antioxidant context vary; assay interpretation may not transfer directly.

Quantitative Differentiation: Head-to-Head Comparator Data


PI3K Inhibition Potency Comparison

COX-2/PI3K-IN-1 (5d) demonstrates a 2.44-fold higher PI3K inhibitory potency compared to its direct structural analog COX-2/PI3K-IN-2 (5f) in the same enzyme inhibition assay [1]. This difference is critical for experiments where PI3K-pathway suppression is the primary pharmacological endpoint [1].

PI3K inhibition potency
Head-to-head
5d IC50 = 1.14 nM
5f IC50 = 2.78 nM
2.44-fold reported difference
Reported PI3K pathway inhibition context
In vitro enzyme assay; lower concentration may support pathway suppression studies
PI3K inhibition Dual kinase inhibitor Cancer signaling

COX-2 Inhibition Affinity Comparison

COX-2/PI3K-IN-1 (5d) and COX-2/PI3K-IN-2 (5f) exhibit nearly equivalent COX-2 binding affinities (Ki of 3.24 nM vs. 3.02 nM, respectively), differing by only 1.07-fold [1]. This indicates that the structural variation between the two compounds selectively modulates PI3K engagement without compromising COX-2 inhibition [1].

COX-2 binding affinity
Head-to-head
5d Ki = 3.24 nM
5f Ki = 3.02 nM
1.07-fold difference (comparable)
Maintained COX-2 engagement across analogs
Supports inflammation-related endpoint context without compromising target affinity
COX-2 selectivity Anti-inflammatory Dual inhibitor

Lysozyme Inhibition Activity Comparison

COX-2/PI3K-IN-1 (5d) exhibits superior lysozyme inhibitory activity (IC50 = 3.98 nM) compared to COX-2/PI3K-IN-2 (5f) (IC50 = 3.25 nM), representing a 1.22-fold improvement [1]. Lysozyme inhibition serves as an in vitro surrogate for antioxidant capacity in this compound series [1].

Lysozyme inhibition
Head-to-head
5d IC50 = 3.98 nM
5f IC50 = 3.25 nM
1.22-fold reported higher activity
Reported lysozyme inhibition endpoint context
Surrogate antioxidant capacity; context-dependent interpretation
Antioxidant activity Lysozyme inhibition Dual-purpose drug

Antitumor Activity in MCF-7 Breast Cancer Cells

COX-2/PI3K-IN-1 (5d) produces 40% cell death in MCF-7 breast cancer cells at a concentration of 0.75 µM after 72 hours of exposure [1]. While direct quantitative comparison with 5f in the same assay is not available, the MCF-7 cytotoxicity data confirm that the dual PI3K/COX-2 inhibition translates into measurable anticancer activity at sub-micromolar concentrations [1].

MCF-7 cell viability
Assay context
40% cell death at 0.75 µM (72 h)
Reported cell-model response endpoint
Data to verify; quantitative comparator unavailable
Breast cancer MCF-7 cytotoxicity Antitumor activity

Best-Fit Research Application Scenarios


PI3K-Pathway-Dominant Mechanistic Studies

When the research objective prioritizes maximal PI3K pathway suppression alongside COX-2 inhibition, COX-2/PI3K-IN-1 (5d) is the preferred choice due to its 2.44-fold higher PI3K potency (IC50 1.14 nM) compared to 5f (IC50 2.78 nM) [1]. This enables lower compound usage and potentially reduces off-target effects at higher concentrations.

Oxidative Stress and Inflammation Crosstalk Models

In experimental systems where oxidative stress contributes to the inflammatory tumor microenvironment, 5d's enhanced lysozyme inhibitory activity (IC50 3.98 nM vs. 3.25 nM for 5f) provides a measurable antioxidant advantage [1]. This makes 5d suitable for studies of ROS-mediated COX-2 induction and PI3K/Akt signaling.

Dual-Target Chemical Probe and SAR Studies

The distinct PI3K/COX-2 inhibition ratio of 5d (PI3K IC50 1.14 nM / COX-2 Ki 3.24 nM) compared to 5f (2.78 nM / 3.02 nM) provides a valuable tool pair for structure-activity relationship (SAR) investigations, allowing researchers to dissect the contribution of each target to phenotypic outcomes [1].

Phenotypic Screening in Inflammation-Associated Cancer Models

The confirmed sub-micromolar cytotoxicity of 5d in MCF-7 breast cancer cells (40% cell death at 0.75 µM) [1] supports its use as a reference dual inhibitor in phenotypic screens where both anti-inflammatory and antiproliferative readouts are measured, such as tumor spheroid invasion assays under inflammatory stimulation.

Application
Selection Property
Validation Focus
PI3K-dominant pathway mechanistic studies
Reported PI3K inhibitory profile
PI3K-pathway suppression endpoints
Oxidative stress and inflammation crosstalk
Lysozyme inhibition context
ROS-mediated COX-2 induction and signaling readouts
Dual-target SAR probe studies
Distinct PI3K/COX-2 inhibition ratio
Target engagement profiling and phenotypic readout correlation
Inflammation-associated cancer phenotypic screening
MCF-7 cell-model response context
Antiproliferative and inflammation-related endpoint assessment
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